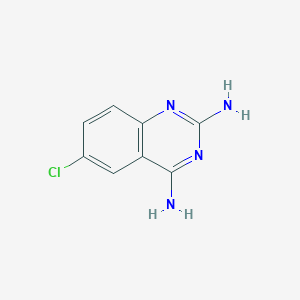

![molecular formula C24H48N2O4 B094412 Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- CAS No. 139-92-4](/img/structure/B94412.png)

Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

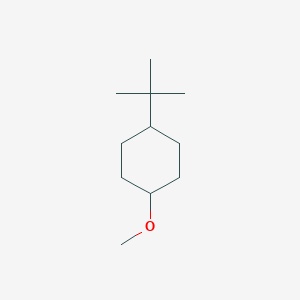

Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, also known as 18:1 LPA (lysophosphatidic acid), is a bioactive lipid that has been found to play a crucial role in various physiological and pathological processes. It is a phospholipid derivative that is synthesized in the body by the enzymatic cleavage of phosphatidylcholine by the enzyme autotaxin. The molecule has a long hydrophobic tail and a hydrophilic head group, which makes it an amphipathic molecule.

Mecanismo De Acción

The mechanism of action of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA is not fully understood, but it is thought to act through the activation of specific G protein-coupled receptors (GPCRs). The most well-characterized receptors for Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA are LPA1, LPA2, and LPA3. Upon binding to these receptors, Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA can activate various downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and Rho/Rock pathways.

Biochemical and Physiological Effects:

Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA has been found to have various biochemical and physiological effects, including the promotion of cell proliferation, migration, and survival. It has also been implicated in the regulation of lipid metabolism, inflammation, and angiogenesis. Additionally, Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA has been found to play a role in the regulation of blood pressure and vascular tone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in lab experiments is its ability to activate specific GPCRs, which allows for the investigation of downstream signaling pathways. Additionally, Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA is a bioactive lipid that is naturally present in the body, which makes it a relevant molecule to study in various physiological and pathological contexts. One limitation of using Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in lab experiments is its potential instability and degradation, which can affect the reproducibility of results.

Direcciones Futuras

There are several future directions for research on Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA. One area of interest is the role of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in the regulation of lipid metabolism and its potential as a therapeutic target for metabolic disorders. Another area of interest is the role of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in the regulation of inflammation and its potential as a therapeutic target for inflammatory diseases. Additionally, the development of more specific agonists and antagonists for the LPA receptors could provide valuable tools for investigating the downstream signaling pathways and physiological effects of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA.

Métodos De Síntesis

The synthesis of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA can be achieved by the enzymatic cleavage of phosphatidylcholine by the enzyme autotaxin. Autotaxin is a secreted enzyme that is found in various tissues, including the liver, adipose tissue, and blood. It catalyzes the conversion of lysophosphatidylcholine to lysophosphatidic acid, which is then further converted to Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA by the action of acyltransferases.

Aplicaciones Científicas De Investigación

Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA has been the subject of extensive scientific research due to its potential role in various physiological and pathological processes. It has been found to play a crucial role in cell proliferation, migration, and survival. It has also been implicated in the development of various diseases, including cancer, fibrosis, and inflammation.

Propiedades

Número CAS |

139-92-4 |

|---|---|

Fórmula molecular |

C24H48N2O4 |

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

2-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]amino]acetic acid |

InChI |

InChI=1S/C24H48N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30/h27H,2-22H2,1H3,(H,25,28)(H,29,30) |

Clave InChI |

LNOVYKOGIVPBAI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O |

Otros números CAS |

139-92-4 |

Sinónimos |

N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)

![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)

![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)